![molecular formula C9H13NS B116384 1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole CAS No. 157176-23-3](/img/structure/B116384.png)
1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential in medicinal chemistry. This compound has been found to exhibit promising pharmacological properties, making it a valuable candidate for drug development.
Mécanisme D'action
The mechanism of action of 1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects through the inhibition of various enzymes and receptors. For example, 1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may lead to an increase in acetylcholine levels, which could be beneficial in the treatment of neurological disorders.
Effets Biochimiques Et Physiologiques
1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole has been shown to exhibit a range of biochemical and physiological effects. For example, this compound has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. It has also been shown to have anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, 1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole has been shown to have potential in the treatment of neurological disorders, as discussed earlier.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole is its relatively straightforward synthesis method. This makes it a viable option for large-scale production, which is important for drug development. Additionally, this compound has been extensively studied, with a significant amount of research available on its pharmacological properties. However, there are also limitations associated with the use of 1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Additionally, further research is needed to fully elucidate the potential side effects of this compound.
Orientations Futures
There are several future directions that could be pursued in the study of 1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole. One potential area of research is the development of new antibiotics based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of 1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole, which could provide insight into its potential therapeutic applications. Finally, more research is needed to fully elucidate the potential side effects of this compound, which could inform its use in drug development.
Méthodes De Synthèse
The synthesis of 1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole involves the reaction of 2-cyano-3-(isopropylthio)acrylonitrile with 1,2-diaminobenzene in the presence of a catalyst. This reaction results in the formation of the desired product, which can be further purified through column chromatography. The synthesis of 1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole is a relatively straightforward process, making it a viable option for large-scale production.
Applications De Recherche Scientifique
1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole has been extensively studied for its potential in medicinal chemistry. This compound has been found to exhibit promising antibacterial, antifungal, and anticancer properties. It has also been shown to have potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The unique chemical structure of 1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole makes it a valuable candidate for drug development.
Propriétés
Numéro CAS |
157176-23-3 |
|---|---|
Nom du produit |
1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole |
Formule moléculaire |
C9H13NS |
Poids moléculaire |
167.27 g/mol |
Nom IUPAC |
3-propan-2-yl-5,6-dihydro-4H-thieno[3,4-c]pyrrole |
InChI |
InChI=1S/C9H13NS/c1-6(2)9-8-4-10-3-7(8)5-11-9/h5-6,10H,3-4H2,1-2H3 |
Clé InChI |
AEYCEJYWFWOKIT-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C2CNCC2=CS1 |
SMILES canonique |
CC(C)C1=C2CNCC2=CS1 |
Synonymes |
4H-Thieno[3,4-c]pyrrole,5,6-dihydro-1-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



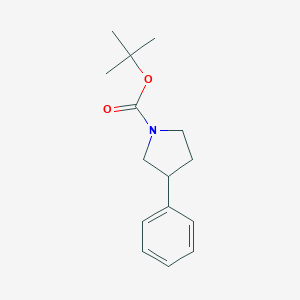
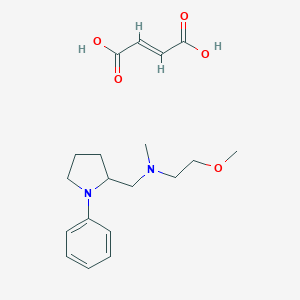
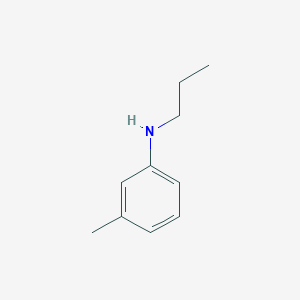
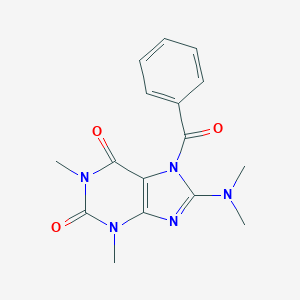
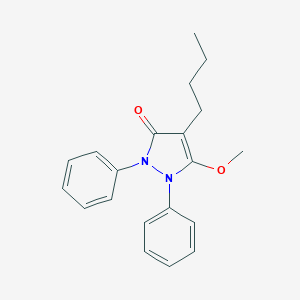
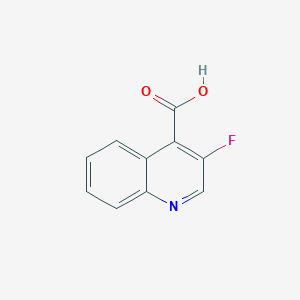
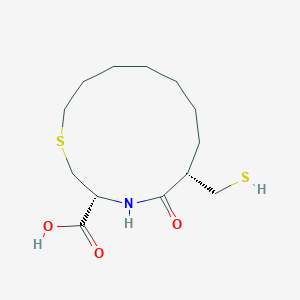
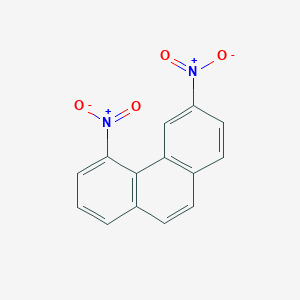


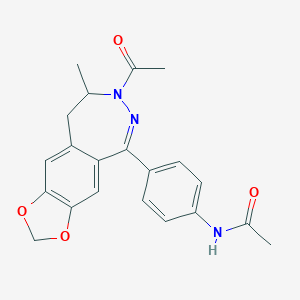

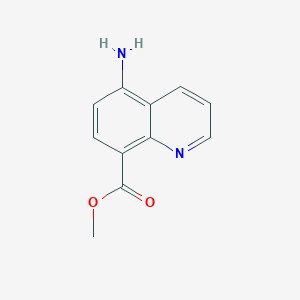
![6,7-Dihydro-5H-cyclopenta[b]pyridine-3,4-diamine](/img/structure/B116342.png)